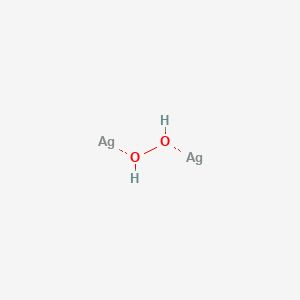
Disilver dioxide
Overview
Description
Disilver dioxide, also known as silver(I) oxide, is an inorganic compound with the chemical formula Ag₂O. It appears as a fine black or dark brown powder and is used in various industrial and scientific applications. This compound is notable for its unique properties and versatility, making it a subject of interest in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disilver dioxide can be synthesized through several methods:
Oxidation of Silver Metal: This method involves the oxidation of silver metal in the presence of strong oxidizing agents such as ozone or hydrogen peroxide.
Reaction with Alkali Hydroxides: Another common method is the reaction of silver nitrate with alkali hydroxides, resulting in the precipitation of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by combining aqueous solutions of silver nitrate and an alkali hydroxide under controlled conditions. This method ensures the production of high-purity this compound suitable for various applications .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions. For example, it can be reduced to metallic silver by hydrogen or carbon monoxide.
Substitution Reactions: It reacts with acids to form silver salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Hydrogen, carbon monoxide.
Acids: Hydrochloric acid, nitric acid.
Major Products Formed:
Silver Chloride (AgCl): Formed when this compound reacts with hydrochloric acid.
Metallic Silver (Ag): Formed through reduction reactions.
Scientific Research Applications
Disilver dioxide has a wide range of applications in scientific research:
Biology and Medicine: Due to its antimicrobial properties, this compound is used in medical applications such as wound dressings and antimicrobial coatings on medical devices.
Industry: It is a key component in silver-oxide batteries, which provide higher energy density compared to alkaline batteries.
Mechanism of Action
The antimicrobial mechanism of disilver dioxide relies on the oligodynamic effect, where silver ions disrupt microbial growth even at low concentrations. The process involves:
Interaction with Bacterial Membranes: Silver ions disrupt the cell membrane, causing loss of potassium ions and reducing ATP levels.
Interaction with Nucleic Acids and Enzymes: Silver ions bind to DNA bases, inhibiting replication and leading to cell death.
Production of Reactive Oxygen Species (ROS): Silver ions trigger ROS production, causing oxidative stress and damage to proteins and DNA.
Comparison with Similar Compounds
Disilver dioxide can be compared with other silver compounds such as:
Silver(I,III) Oxide (Ag₂O₃): Unlike this compound, silver(I,III) oxide contains both +1 and +3 oxidation states of silver, making it more reactive.
Silver Nitrate (AgNO₃): Silver nitrate is more soluble in water and is commonly used in photography and as a cauterizing agent in medicine.
Uniqueness: this compound stands out due to its stability and versatility in various applications, from batteries to antimicrobial agents. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis to its role in scientific research and industry, this compound continues to be a valuable material in various fields.
Properties
IUPAC Name |
hydrogen peroxide;silver | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2O2/c;;1-2/h;;1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLVZNQBQJNFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OO.[Ag].[Ag] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2H2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.751 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25455-73-6 | |
| Record name | Disilver dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025455736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilver dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


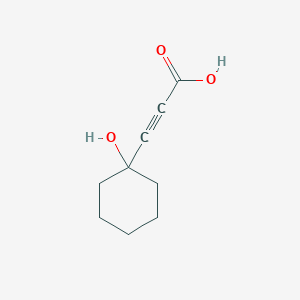
![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)
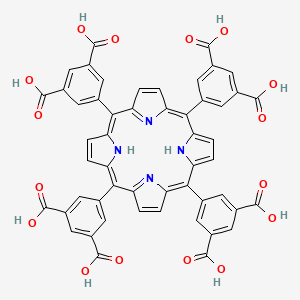
![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)

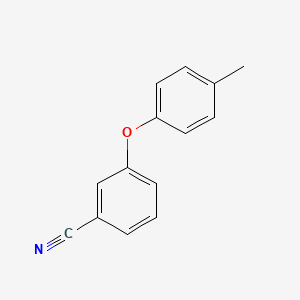
![ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate](/img/structure/B3119731.png)
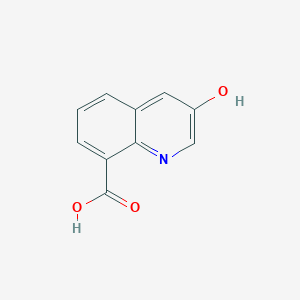
![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)
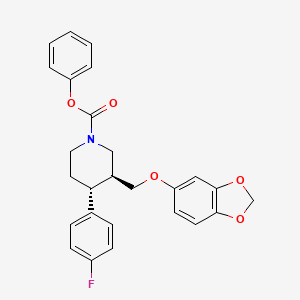
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)

![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/new.no-structure.jpg)
![3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3119794.png)
